molecular formula C17H19N3O B15161411 Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- CAS No. 658699-51-5

Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-

Cat. No.: B15161411
CAS No.: 658699-51-5
M. Wt: 281.35 g/mol
InChI Key: SSLLRIVBSWARTQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-: is a complex organic compound belonging to the class of pyrrolopyrazines

Synthetic Routes and Reaction Conditions:

  • Fusion of Pyrazinone to Pyrrole Derivative: This method involves the fusion of a pyrazinone ring to a pyrrole derivative under specific reaction conditions.

  • Fusion of Pyrrole to Pyrazinone: This approach involves the fusion of a pyrrole ring to a pyrazinone ring.

  • Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel to form the desired compound.

  • Miscellaneous Strategies: Other synthetic strategies may include various chemical reactions tailored to produce the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters such as temperature, pressure, and catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Biology: It exhibits biological activities such as antibacterial, antifungal, and antiviral properties. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibition activity.

  • Dihydropyrrolo[1,2-a]pyrazinone: Another related compound with potential biological activities.

Uniqueness: Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows it to interact with biological targets in ways that are different from other similar compounds.

Properties

CAS No.

658699-51-5

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6-yl)morpholine

InChI

InChI=1S/C17H19N3O/c1-2-4-14(5-3-1)17-15-6-7-16(20(15)9-8-18-17)19-10-12-21-13-11-19/h1-7H,8-13H2

InChI Key

SSLLRIVBSWARTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2N3CCOCC3)C(=N1)C4=CC=CC=C4

Origin of Product

United States

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